For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-Methylhydantoin: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 5-Methylhydantoin. It is intended to serve as a detailed resource for professionals in research and development, particularly in the fields of medicinal chemistry, organic synthesis, and pharmacology. This document includes tabulated physicochemical data, a general experimental protocol for its synthesis, and visualizations of its synthetic pathway and role in the development of bioactive compounds.
Chemical Structure and Identification
5-Methylhydantoin is a heterocyclic organic compound belonging to the hydantoin (B18101) family. Structurally, it is an imidazolidine-2,4-dione with a methyl group substituted at the 5-position. This substitution introduces a chiral center, meaning 5-Methylhydantoin can exist as two enantiomers: (R)-5-methylhydantoin and (S)-5-methylhydantoin. The racemic mixture is commonly used in general chemical applications.
The fundamental structure consists of a five-membered ring containing two nitrogen atoms and two carbonyl groups. This scaffold is a key feature in various biologically active molecules.
Table 1: Structural and Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-methylimidazolidine-2,4-dione[1] |
| Synonyms | 5-Methyl-2,4-imidazolidinedione[2][3], (S)-5-METHYLHYDANTOIN[4] |
| CAS Number | 616-03-5[1][2][3][5] |
| Molecular Formula | C₄H₆N₂O₂[1][2][3][4][5] |
| SMILES | CC1NC(=O)NC1=O[2] |
| InChI | 1S/C4H6N2O2/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8)[1][2] |
| InChIKey | VMAQYKGITHDWKL-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
5-Methylhydantoin is a white crystalline solid that is stable under standard conditions.[5] Its solubility in water makes it a versatile reagent in various aqueous reaction media.[5] The key physicochemical properties are summarized below for easy reference.
Table 2: Physicochemical Data for 5-Methylhydantoin
| Property | Value |
| Molecular Weight | 114.10 g/mol [1][2][4][5] |
| Melting Point | 148-152 °C[2] |
| Appearance | White to almost white crystalline powder[5] |
| Water Solubility | Soluble[5] |
| LogP (Octanol/Water Partition Coefficient) | -0.6[1][4] |
| Exact Mass | 114.042927438 Da[1][4] |
| pKa | Data not readily available in provided search results. |
Synthesis Protocol: Bucherer-Bergs Reaction
The synthesis of 5-substituted hydantoins is commonly achieved via the Bucherer-Bergs reaction. This multicomponent reaction involves an aldehyde (or ketone), ammonium (B1175870) carbonate, and an alkali cyanide. For 5-Methylhydantoin, the starting aldehyde is acetaldehyde.
General Experimental Protocol:
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Reaction Setup: In a well-ventilated fume hood, a reaction vessel is charged with acetaldehyde, ammonium carbonate, and sodium cyanide in an aqueous ethanol (B145695) solution.
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Heating and Stirring: The mixture is heated, typically to around 60°C, and stirred for several hours to ensure the reaction proceeds to completion.[6] The reaction involves the initial formation of an aminonitrile intermediate, which then cyclizes upon reaction with another equivalent of ammonium carbonate (or carbon dioxide).
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Acidification: After the reaction period, the mixture is cooled to room temperature and then carefully acidified with a strong acid, such as concentrated HCl, to a pH of approximately 6-6.5.[6] This step facilitates the precipitation of the hydantoin product.
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Isolation and Purification: The resulting solid precipitate is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure 5-Methylhydantoin.[6]
The diagram below illustrates the general workflow for this synthesis.
Caption: General workflow for the synthesis of 5-Methylhydantoin.
Spectroscopic and Analytical Data
The structural elucidation of 5-Methylhydantoin is confirmed through various spectroscopic techniques. Experimental data is available in public databases.
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Mass Spectrometry (MS): Electron ionization mass spectrometry data is available through the NIST Chemistry WebBook, which can be used to confirm the molecular weight and fragmentation pattern.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and presence of the methyl group and the hydantoin ring.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present, notably the C=O (carbonyl) and N-H stretches of the hydantoin ring.
Researchers can access raw and interpreted spectral data for 5-Methylhydantoin from resources like SpectraBase.[7]
Reactivity, Applications, and Biological Significance
5-Methylhydantoin is a valuable building block in organic synthesis, primarily due to the reactivity of its hydantoin core. The N-H protons can be deprotonated, allowing for N-alkylation or N-acylation reactions to generate a wide array of derivatives.
Its primary significance lies in its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] The hydantoin scaffold is a common feature in drugs targeting the central nervous system; for instance, derivatives of the related 5,5-dimethylhydantoin (B190458) are precursors to anticonvulsant medications.[8] The versatility of 5-Methylhydantoin allows for the systematic modification of its structure to optimize biological activity and pharmacokinetic properties in drug discovery programs.[5]
The diagram below illustrates the logical relationship of 5-Methylhydantoin as a scaffold in the development of more complex, bioactive molecules.
Caption: Logical workflow of 5-Methylhydantoin as a core scaffold.
References
- 1. 5-Methylhydantoin | C4H6N2O2 | CID 69216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methylhydantoin 97% | 616-03-5 [sigmaaldrich.com]
- 3. 2,4-Imidazolidinedione, 5-methyl- [webbook.nist.gov]
- 4. L-5-methylhydantoin | C4H6N2O2 | CID 6419931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations | MDPI [mdpi.com]
- 7. spectrabase.com [spectrabase.com]
- 8. nbinno.com [nbinno.com]
